Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate
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Overview
Description
Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate typically involves the reaction of an imidazole derivative with a suitable ester precursor. One common method involves the alkylation of imidazole with a halogenated ester under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This compound may also interact with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
Imidazole: The parent compound with broad biological activity.
Methyl 2-(1H-imidazol-1-yl)acetate: A similar ester derivative with comparable properties.
1-(1H-Imidazol-1-yl)propan-2-ol: An alcohol derivative with different reactivity.
Uniqueness: Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate is unique due to its specific ester functional group, which can be selectively modified in synthetic applications. Its structure allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-imidazol-1-yl-2-methylpropanoate |
InChI |
InChI=1S/C8H12N2O2/c1-7(8(11)12-2)5-10-4-3-9-6-10/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
FIZWIUPCPGPMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)C(=O)OC |
Origin of Product |
United States |
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